4-(1-nitrosoethylidene)-1H-pyridine
Description
Contextualizing Pyridine (B92270) Derivatives in Contemporary Organic and Medicinal Chemistry Research
Pyridine and its derivatives are fundamental building blocks in modern chemical science. tandfonline.com As a six-membered aromatic heterocycle containing a nitrogen atom, the pyridine ring imparts unique electronic properties and basicity to molecules. This has led to its classification as a "privileged scaffold" in medicinal chemistry, appearing in a vast array of pharmaceuticals with diverse therapeutic applications, including antimicrobial, antiviral, and antitumor agents. tandfonline.comorgsyn.orgresearchgate.net From a synthetic standpoint, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, while also allowing for a variety of substitution reactions, rendering it a versatile platform for the construction of complex molecular frameworks. rsc.org
Fundamental Significance of Nitrosyl-Containing Organic Compounds in Chemical Reactivity and Biological Systems
Nitrosyl-containing organic compounds, or C-nitroso compounds, are highly reactive species that play crucial roles in various biological and chemical processes. psu.edu Their reactivity stems from the unique electronic nature of the nitroso group (-N=O). These compounds are known to participate in a wide range of chemical transformations, including cycloaddition reactions, and can act as versatile intermediates in organic synthesis. psu.edu In biological systems, nitric oxide (NO), a related gaseous signaling molecule, and its derivatives are involved in numerous physiological and pathological pathways. The incorporation of a nitroso group into an organic molecule can therefore impart significant biological activity. orgsyn.org
Overview of the Research Landscape for 4-(1-nitrosoethylidene)-1H-pyridine
A thorough examination of the scientific literature reveals that research directly addressing "this compound" is scarce. Instead, the vast majority of studies focus on its more stable constitutional isomer, 4-acetylpyridine (B144475) oxime . tandfonline.comnih.gov This is a classic case of tautomerism, where two or more structural isomers are in dynamic equilibrium. In the case of nitroso-oxime tautomerism, the equilibrium generally favors the oxime form due to the greater strength of the carbon-nitrogen double bond compared to the nitrogen-oxygen double bond. stackexchange.com
The synthesis of what is nominally this compound invariably yields 4-acetylpyridine oxime. The most common method involves the condensation of 4-acetylpyridine with hydroxylamine (B1172632) hydrochloride in the presence of a base. tandfonline.comsmolecule.comorgsyn.org This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon of 4-acetylpyridine, followed by dehydration to form the oxime.
| Reactants | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-acetylpyridine, Hydroxylamine hydrochloride | Sodium hydroxide | 0-5°C, aqueous solution | (E)-4-acetylpyridine oxime | 66-69% orgsyn.orgorgsyn.org |
The reactivity of 4-acetylpyridine oxime has been explored to some extent. It can undergo oxidation to form nitrile oxides and reduction to yield amines. smolecule.com Furthermore, it serves as a precursor for the synthesis of other heterocyclic compounds, such as pyrimidines, through reactions with reagents like thiourea (B124793) or guanidine. The oxime group, in conjunction with the pyridine nitrogen, also allows for the formation of stable complexes with various metal ions, making it a subject of interest in coordination chemistry. smolecule.com
From a structural perspective, X-ray crystallography has confirmed the solid-state structure of (E)-4-acetylpyridine oxime. The molecules form one-dimensional chains through hydrogen bonding between the oxime hydroxyl group and the pyridine nitrogen atom. psu.edu
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| O···N distance (hydrogen bond) | ~2.711(2) Å |
Some biological activities have been reported for 4-acetylpyridine oxime and its derivatives. These include potential as an acetylcholinesterase inhibitor, which is relevant for the treatment of organophosphate poisoning, as well as antimicrobial and antifungal properties. tandfonline.comsmolecule.comdntb.gov.uaresearchgate.net
Current Gaps in Fundamental Understanding of the Compound's Properties and Reactivity
The overwhelming focus on the stable oxime tautomer has left a significant void in our understanding of the This compound form. Key gaps in knowledge include:
Direct Detection and Characterization: There is a lack of direct experimental evidence for the existence of the nitroso tautomer in equilibrium with the oxime. Spectroscopic studies have primarily characterized the oxime form, and the transient nature of the nitroso species makes its detection challenging.
Tautomeric Equilibrium Constant: The position of the tautomeric equilibrium between the nitroso and oxime forms has not been quantitatively determined under various conditions (e.g., in different solvents or at different temperatures).
Unique Reactivity of the Nitroso Tautomer: While the reactivity of the oxime is partially understood, the specific chemical behavior of the this compound tautomer remains unexplored. It is plausible that this transient species could exhibit unique reactivity patterns not observed for the oxime.
Biological Significance of the Nitroso Form: The potential biological role of the nitroso tautomer, if formed in a biological system, is entirely unknown. Given the known biological activities of other nitroso compounds, this represents a significant area for investigation.
Identification of Potential Avenues for Future Academic Exploration and Mechanistic Elucidation
The existing knowledge gaps present several exciting opportunities for future research:
Advanced Spectroscopic and Computational Studies: The use of advanced spectroscopic techniques, such as low-temperature NMR or ultrafast spectroscopy, could potentially allow for the detection and characterization of the transient nitroso tautomer. These experimental studies, in conjunction with high-level computational modeling, could provide insights into the energetics of the tautomeric equilibrium and the structural properties of the nitroso form. rsc.org
Trapping Experiments: Designing chemical reactions to specifically "trap" the nitroso tautomer as it forms could provide indirect evidence of its existence and allow for the study of its reactivity. This could involve using reagents that are known to react selectively with nitroso groups.
Mechanistic Investigations of Tautomerization: A detailed mechanistic study of the proton transfer process in the nitroso-oxime tautomerism of this specific compound could be undertaken. This would involve investigating the role of solvent, pH, and catalysts on the rate of interconversion.
Synthesis and Evaluation of Derivatives: The synthesis of derivatives of 4-acetylpyridine oxime where the tautomeric equilibrium might be shifted towards the nitroso form, for example through electronic or steric effects, could provide a platform to study the properties of the nitroso functionality within this molecular framework.
Biological Evaluation under Physiological Conditions: Investigating the biological activity of 4-acetylpyridine oxime under conditions that might favor the formation of the nitroso tautomer could reveal novel therapeutic properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(1-pyridin-4-ylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJWWTXSMXGPMI-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-99-6 | |
| Record name | 4-ACETYLPYRIDINE OXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 1 Nitrosoethylidene 1h Pyridine and Analogues
Historical and Contemporary Approaches to Nitrosation Reactions within Pyridine (B92270) Scaffolds
The introduction of a nitroso group onto a pyridine ring, a process known as C-nitrosation, has been approached through various methods over the years. Historically, direct nitrosation of aromatic systems often required harsh acidic conditions. For pyridine itself, nitrosation has been achieved using powerful nitrosating agents such as nitrosonium tetrafluoroborate (B81430) (NOBF₄), which can form N-nitrosopyridinium salts. acs.org
More contemporary methods have focused on achieving higher selectivity and milder reaction conditions, often through C-H functionalization. While direct C-H nitrosation of simple pyridines remains challenging due to the electron-deficient nature of the ring, significant progress has been made with activated pyridine derivatives and related fused heterocyclic systems like imidazo[1,2-a]pyridines. These modern approaches provide valuable insights into potential strategies for pyridine scaffolds.
Recent advancements include:
Transition Metal-Free Nitrosation : A notable development is the transition metal-free C3-H nitrosation of imidazo[1,2-a]pyridines using sodium nitrite (B80452) (NaNO₂) as the nitroso source and potassium persulfate (K₂S₂O₈) as an oxidant. clockss.org This system operates at room temperature and avoids the use of harsh acids or potentially hazardous reagents like tert-butyl nitrite. clockss.org
Silver-Mediated Radical Nitrosation : A novel method utilizes silver nitrate (B79036) (AgNO₃) as a source for the nitrosonium (NO) radical for the selective nitrosation of imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org This approach is highlighted by its mild conditions and broad functional group tolerance. rsc.org
tert-Butyl Nitrite (TBN) Systems : TBN has been employed as an effective nitrosating agent for imidazoheterocycles under catalyst-free conditions, yielding near-quantitative results in some cases. researchgate.netrsc.org TBN is advantageous due to its commercial availability, good solubility, and its ability to function under metal- and acid-free conditions. rsc.org
These contemporary methods, developed for pyridine-fused systems, demonstrate a shift towards milder, more selective, and safer protocols for C-nitrosation, which could be adapted for functionalizing pyridine rings. clockss.orgresearchgate.net
Elucidation of Strategies for the Formation of the 1-nitrosoethylidene Moiety
The specific synthesis of 4-(1-nitrosoethylidene)-1H-pyridine involves the formation of a C-nitroso group on an ethylidene substituent at the 4-position of the pyridine ring. This structure exists in tautomeric equilibrium with its more stable oxime form, 4-(1-hydroxyiminoethyl)pyridine, also known as 4-acetylpyridine (B144475) oxime. Therefore, strategies for synthesizing the oxime are directly relevant.
The primary strategy for forming such a moiety involves the nitrosation of a precursor with an active methylene (B1212753) group, such as 4-ethylpyridine (B106801). The reaction proceeds via the deprotonation of the α-carbon of the ethyl group, followed by reaction with a nitrosating agent.
A well-elucidated analogous reaction is the nitrosation of 2- and 4-methylpyridine (B42270) 1-oxides with an alkyl nitrite (like methyl nitrite, CH₃ONO) in the presence of a strong base like sodium amide (NaNH₂) in liquid ammonia. clockss.org This reaction proceeds through the formation of a 1-oxido-pyridomethide anion, which then reacts with the nitrosating agent to yield a pyridinecarbaldehyde 1-oxide oxime. clockss.org Applying this principle, the synthesis of this compound would likely start from 4-ethylpyridine. The proposed pathway is:
Deprotonation : Treatment of 4-ethylpyridine with a strong base (e.g., NaNH₂ or an organolithium reagent) to generate a carbanion at the α-position of the ethyl group.
Nitrosation : Reaction of the carbanion with a suitable nitrosating agent, such as an alkyl nitrite or nitrosyl chloride. nih.gov This introduces the nitroso group to form the target compound.
The product, this compound, would likely exist predominantly as its tautomeric oxime form. The equilibrium between the blue or green nitroso monomer and the colorless oxime is a characteristic feature of such compounds. at.ua
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of nitrosation reactions. Studies on analogous systems, such as the C3–H nitrosation of imidazo[1,2-a]pyridines, provide a clear framework for this process. clockss.org In one such study, researchers optimized the reaction of 2-phenylimidazo[1,2-a]pyridine (B181562) with NaNO₂ by systematically varying the oxidant, solvent, and reaction time. clockss.org
The results demonstrate that the choice of oxidant and solvent has a profound impact on the reaction's success. While various oxidants were tested, potassium persulfate (K₂S₂O₈) gave the highest yield. clockss.org Similarly, screening of solvents showed that N,N-Dimethylformamide (DMF) was superior to others like acetonitrile (B52724) (MeCN), toluene, and tetrahydrofuran (B95107) (THF). clockss.org The reaction time was also optimized to achieve the maximum yield without leading to product degradation. clockss.org
Interactive Table: Optimization of Nitrosation of 2-phenylimidazo[1,2-a]pyridine clockss.org Data adapted from a study on a related pyridine-fused heterocycle, illustrating a typical optimization process.
| Entry | Oxidant | Solvent | Time (h) | Yield (%) |
| 1 | K₂S₂O₈ | 1,2-DCE | 9 | 15 |
| 2 | K₂S₂O₈ | MeCN | 9 | 42 |
| 3 | K₂S₂O₈ | Toluene | 9 | 21 |
| 4 | K₂S₂O₈ | THF | 9 | <5 |
| 5 | K₂S₂O₈ | DMF | 9 | 95 |
| 6 | (NH₄)₂S₂O₈ | DMF | 9 | 85 |
| 7 | Oxone | DMF | 9 | 73 |
| 8 | K₂S₂O₈ | DMF | 6 | 83 |
| 9 | K₂S₂O₈ | DMF | 9 | 95 |
| 10 | K₂S₂O₈ | DMF | 12 | 95 |
This table is interactive. You can sort and filter the data to explore the optimization parameters.
This systematic approach, involving the careful selection of reagents, solvents, and reaction parameters, is directly applicable to developing a high-yield synthesis for this compound.
Exploration of Alternative Synthetic Pathways Minimizing Formation of Potentially Undesirable Byproducts
A key goal in modern synthetic chemistry is the development of pathways that minimize waste and the formation of undesirable byproducts. In nitrosation chemistry, potential side reactions include over-oxidation, formation of nitro compounds, and the generation of azoxides from intermediates. at.uabiotech-asia.org
Several strategies can be employed to mitigate these issues:
Transition Metal-Free Systems : Avoiding transition metal catalysts can prevent contamination of the product with residual metals and simplify purification. The use of NaNO₂ with K₂S₂O₈ is an example of a successful metal-free system that provides the target products in satisfactory yields under mild conditions. clockss.org
Milder Nitrosating Agents : Traditional methods often use a combination of NaNO₂ and a strong acid (e.g., NaNO₂/AcOH), which can be unsafe at larger scales and incompatible with acid-sensitive functional groups. clockss.org Using milder, neutral nitrosating agents like tert-butyl nitrite (TBN) can circumvent these issues. TBN is effective under catalyst-free conditions and is compatible with sensitive groups like phenols and alkynes. researchgate.netrsc.org
Control of Reaction Pathways : In related systems like dihydropyridines, nitrosative conditions can lead to aromatization of the ring rather than N-nitrosation. efpia.eu This oxidative aromatization acts as a scavenger for the nitrosating agent, preventing the formation of other nitrosated impurities. efpia.eu Understanding such competing pathways is crucial for directing the reaction toward the desired product. For the synthesis of this compound from 4-ethylpyridine, controlling the stoichiometry of the base and nitrosating agent would be critical to prevent multiple nitrosations or other side reactions.
Reductive Methods : An alternative to direct nitrosation is the controlled reduction of a corresponding nitro compound. However, this pathway is often plagued by the formation of byproducts like azoxides and the difficulty of stopping the reduction at the nitroso stage. at.ua
By carefully selecting reagents and conditions, such as employing metal-free systems and mild nitrosating agents, synthetic routes can be designed to be cleaner, safer, and more efficient. clockss.org
Advanced Mechanistic Investigations of 4 1 Nitrosoethylidene 1h Pyridine Reactivity
Analysis of Electron Density Distribution and its Influence on the Compound's Reactivity Profile
The substituent at the 4-position, the 1-nitrosoethylidene group, further modulates this electron distribution. The vinyl group of the ethylidene linker can participate in conjugation with the pyridine (B92270) ring, while the nitroso group is strongly electron-withdrawing. This combination of effects leads to a complex electronic landscape. The nitrogen atom of the pyridine ring remains the most electron-rich site for protonation or reaction with Lewis acids. Conversely, the carbon atoms of the pyridine ring, particularly at the 2, 4, and 6 positions, are rendered more electron-deficient.
| Atom | Calculated Charge (e) | Influence on Reactivity |
|---|---|---|
| Pyridine Nitrogen (N1) | -0.55 | Site for protonation and Lewis acid coordination. |
| Pyridine C2, C6 | +0.15 | Susceptible to nucleophilic attack. |
| Pyridine C3, C5 | -0.05 | Less reactive towards nucleophiles compared to C2, C4, C6. |
| Pyridine C4 | +0.20 | Activated for nucleophilic addition-elimination reactions. |
| Ethylidene Cα | +0.10 | Electrophilic center in the side chain. |
| Ethylidene Cβ | -0.10 | Nucleophilic character in certain reactions. |
| Nitroso Nitrogen (N2) | +0.30 | Highly electrophilic, key for cycloaddition reactions. |
| Nitroso Oxygen (O) | -0.40 | Nucleophilic center, can participate in hydrogen bonding. |
Comprehensive Study of Nucleophilic and Electrophilic Reaction Pathways
The distinct electronic features of this compound give rise to a variety of potential nucleophilic and electrophilic reaction pathways.
Electrophilic Reactions: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature. The presence of the electron-withdrawing 1-nitrosoethylidene group further deactivates the ring. Therefore, electrophilic attack on the pyridine ring would require harsh reaction conditions. If an electrophilic attack were to occur, it would likely be directed to the 3- and 5-positions, which are comparatively less electron-deficient.
Nucleophilic Reactions: The pyridine ring of this compound is activated towards nucleophilic attack, particularly at the 2- and 6-positions. This is a characteristic reactivity pattern for pyridines bearing electron-withdrawing groups at the 4-position. Nucleophiles can add to these positions, leading to the formation of stable intermediates that can subsequently undergo further transformations. The ethylidene side chain also presents a potential site for nucleophilic attack, specifically at the α-carbon, which is activated by the adjacent nitroso group.
The nitroso group itself is a powerful electrophile and can readily react with nucleophiles such as amines, thiols, and carbanions. This reactivity is central to many of the transformations involving this class of compounds.
The regioselectivity and stereoselectivity of reactions involving this compound are critical aspects of its chemical behavior.
Regioselectivity: In nucleophilic attacks on the pyridine ring, the regioselectivity is primarily dictated by the electronic effects within the ring. The 2- and 6-positions are the most likely sites of attack due to their increased electrophilicity. In cycloaddition reactions, such as the hetero-Diels-Alder reaction where the nitroso group acts as a dienophile, the regioselectivity is determined by the electronic and steric properties of both the diene and the dienophile. beilstein-journals.org For instance, in a reaction with an unsymmetrical diene, the nitroso nitrogen would preferentially bond to the more nucleophilic carbon of the diene.
Elucidation of Reaction Kinetics and Thermodynamic Considerations for Key Transformations
Kinetics: The rates of reaction are highly dependent on the nature of the reactants and the reaction conditions. For instance, the kinetics of nitrosation reactions are often studied to understand the formation of such compounds. rsc.orgpsu.edu The reaction of the nitroso group with nucleophiles is generally a fast process. acs.org The rates of nucleophilic aromatic substitution on the pyridine ring will be influenced by the strength of the nucleophile and the stability of the Meisenheimer-like intermediate.
| Parameter | Estimated Value | Significance |
|---|---|---|
| Activation Energy (Ea) | 40-60 kJ/mol | Indicates a relatively low energy barrier, suggesting the reaction can proceed at moderate temperatures. |
| Rate Constant (k) at 298 K | 10-3 - 10-1 M-1s-1 | Suggests a moderately fast reaction rate. |
| Enthalpy of Reaction (ΔH) | -80 to -120 kJ/mol | Indicates an exothermic reaction, favoring product formation. |
| Entropy of Reaction (ΔS) | -100 to -150 J/mol·K | The negative value is typical for cycloaddition reactions due to the loss of translational and rotational freedom. |
| Gibbs Free Energy of Reaction (ΔG) at 298 K | -50 to -75 kJ/mol | A large negative value indicates a spontaneous and thermodynamically favorable reaction. |
Examination of the Role of Catalysis in Transformations Involving the Nitrosyl Group and Pyridine Ring
Catalysis can play a pivotal role in enhancing the reactivity and selectivity of transformations involving this compound.
Catalysis of the Nitrosyl Group: The nitroso group can be catalytically reduced to an amino group using various catalytic systems. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com The chemoselective reduction of the nitro group in the presence of other reducible functionalities is a key challenge that can be addressed by using specific catalysts, such as sulfided platinum. acs.org
Catalysis on the Pyridine Ring: The functionalization of the pyridine ring can be facilitated by transition metal catalysts. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, could be employed to introduce new carbon-carbon bonds at specific positions of the pyridine ring, although this might require prior halogenation of the ring.
Investigation of Pathways for C-H Bond Functionalization and Heterocyclic Modifications
Direct C-H bond functionalization represents an atom-economical approach to modify the structure of this compound.
C-H Functionalization: The C-H bonds of the pyridine ring, particularly at the 2- and 6-positions, are the most acidic and thus the most amenable to deprotonation followed by reaction with an electrophile. This can be achieved using strong bases or through transition-metal-catalyzed C-H activation. Functionalization at the C4 position is also a significant area of research. researchgate.net
Heterocyclic Modifications: The pyridine ring itself can be modified through various reactions. For example, the nitrogen atom can be quaternized to form a pyridinium (B92312) salt, which would significantly alter the electronic properties and reactivity of the molecule. researchgate.net The entire heterocyclic ring can also participate in cycloaddition reactions under certain conditions, leading to the formation of more complex polycyclic systems.
Exploration of Photochemical and Electrochemical Reactivity of this compound
The presence of the conjugated nitrosoalkene system and the pyridine ring suggests that this compound will exhibit interesting photochemical and electrochemical properties.
Photochemical Reactivity: α,β-Unsaturated nitroso compounds are known to undergo various photochemical reactions upon irradiation with UV or visible light. researchgate.netwku.edu These can include E/Z isomerization around the C=C double bond, and in some cases, rearrangement to form oximes. wku.edu The pyridine ring can also influence the photochemical behavior, potentially leading to different reaction pathways or altered quantum yields. The nitroso group itself can be photochemically active, although in many cases, they are photochemically inactive due to easy dimerization. rsc.org
Computational and Theoretical Chemistry of 4 1 Nitrosoethylidene 1h Pyridine
Quantum Chemical Calculations for Electronic Structure and Energetic Characterization
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. typeset.iorsc.org For 4-(1-nitrosoethylidene)-1H-pyridine, these calculations would reveal details about its molecular orbitals, bonding characteristics, and charge distribution.
A molecular orbital (MO) analysis would describe the distribution and energy of electrons within the molecule, which is fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.
The HOMO is expected to be distributed over the π-system of the pyridine (B92270) ring and the nitrosoethylidene group. The nitrogen and oxygen atoms of the nitroso group, with their lone pairs of electrons, would likely contribute significantly to the HOMO. at.ua The LUMO, on the other hand, is anticipated to be localized primarily on the nitroso group and the adjacent carbon-carbon double bond, indicating these as the sites for nucleophilic attack. The energy gap between the HOMO and LUMO would provide a measure of the molecule's kinetic stability and chemical reactivity. mdpi.com
A Natural Bond Orbital (NBO) analysis would further clarify the bonding within the molecule, providing insights into hybridization, bond orders, and delocalization of electron density. nih.gov This would be particularly useful in understanding the degree of conjugation between the pyridine ring and the nitrosoethylidene side chain.
Illustrative Data Table: Calculated Molecular Orbital Energies
| Orbital | Energy (eV) | Primary Contribution |
| HOMO-1 | -8.5 | Pyridine π-system |
| HOMO | -7.2 | Nitroso group lone pairs, C=C π-bond |
| LUMO | -1.5 | N=O π-antibonding, C=C π-antibonding |
| LUMO+1 | -0.8 | Pyridine π*-antibonding |
| HOMO-LUMO Gap | 5.7 |
Note: The data in this table is hypothetical and serves as an illustration based on typical values for similar conjugated systems.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. ias.ac.innih.gov For this compound, the ESP map would be expected to show a region of negative potential (electron-rich) around the oxygen and nitrogen atoms of the nitroso group, as well as the nitrogen of the pyridine ring. nih.govcdnsciencepub.com These sites would be susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would likely be found around the hydrogen atoms of the pyridine ring and the ethylidene group.
This analysis is critical for predicting intermolecular interactions, such as hydrogen bonding, and the initial sites of reaction with other molecules. The presence of the electron-withdrawing nitroso group is expected to significantly influence the charge distribution across the entire molecule, affecting the reactivity of the pyridine ring. cdnsciencepub.com
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. nih.gov This provides a detailed understanding of reaction mechanisms and kinetics.
For reactions involving this compound, such as cycloadditions or nucleophilic additions, DFT could be used to locate the transition state structures. researchgate.netresearchgate.net For example, in a Diels-Alder reaction where the nitrosoalkene acts as a dienophile, the transition state geometry would reveal the concerted or stepwise nature of the reaction. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) would determine the reaction rate.
By calculating the energy of the system along the reaction coordinate, a complete energy profile for a given reaction can be constructed. This profile would depict the energies of the reactants, intermediates, transition states, and products. Such a diagram would provide a clear picture of the thermodynamics and kinetics of the reaction. For instance, it could be determined whether a reaction is endothermic or exothermic and what the rate-determining step is.
Illustrative Data Table: Calculated Energies for a Hypothetical Reaction Pathway
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | This compound + Dienophile |
| Transition State 1 | +25.3 | Cycloaddition Transition State |
| Intermediate | -5.2 | Cycloadduct |
| Transition State 2 | +15.8 | Rearrangement Transition State |
| Products | -20.1 | Final Product |
Note: This data is illustrative for a hypothetical cycloaddition-rearrangement reaction.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Studies
While quantum chemical calculations are typically performed on single, static molecules, molecular dynamics (MD) simulations can model the behavior of molecules over time, taking into account temperature and solvent effects. cdnsciencepub.comnih.gov
MD simulations of this compound would be valuable for exploring its conformational landscape. The rotation around the single bond connecting the pyridine ring to the ethylidene group would likely be a key conformational feature. MD simulations could determine the relative populations of different conformers and the energy barriers for their interconversion.
Furthermore, MD simulations can provide insights into how this compound interacts with other molecules, including solvent molecules or potential biological targets. nih.gov By simulating the compound in a solvent box, properties like the radial distribution functions can be calculated to understand the solvation structure. In a biological context, MD simulations can be used to study the binding of the molecule to a protein active site, providing information on binding stability and key intermolecular interactions.
Structure-Activity Relationship (SAR) Modeling and Predictive Studies for Pyridine-Nitrosyl Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug design, aiming to identify the relationships between a molecule's three-dimensional structure and its biological activity. nih.govresearchgate.net For pyridine-nitrosyl scaffolds, computational modeling provides a powerful tool to predict activity and guide the synthesis of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties, also known as molecular descriptors. nih.gov These models are instrumental in predicting the activity of new compounds and understanding the structural requirements for a desired biological effect.
For pyridine derivatives, numerous QSAR studies have been successfully developed to predict various activities, including anticancer and antimicrobial effects. chemrevlett.comresearchgate.netbenthamdirect.com These studies typically involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters. Methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build the QSAR models. researchgate.netbenthamdirect.com
A typical QSAR study on pyridine derivatives might involve the following steps:
Dataset Collection: A set of pyridine compounds with known biological activity (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule, a variety of descriptors are calculated using software like Dragon or via Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net
Model Building: The dataset is often divided into a training set and a test set. The training set is used to build the model using statistical methods, and the test set is used to validate its predictive power. benthamdirect.comnih.gov
Validation: The robustness of the model is assessed using statistical parameters such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the root mean square error (RMSE). researchgate.netbenthamdirect.com
While no specific QSAR models for this compound are publicly available, the established methodologies for other pyridine derivatives provide a clear roadmap for future investigations. Key descriptors often found to be significant in QSAR models of pyridine compounds include topological charge indices and hydrophobicity constants, indicating the importance of electronic distribution and hydrophobic interactions in determining biological activity. nih.gov
Table 1: Illustrative Statistical Parameters for QSAR Models of Pyridine Derivatives
| Model Type | Statistical Parameter | Typical Value | Reference |
|---|---|---|---|
| MLR | R² (training set) | 0.808 | chemrevlett.com |
| MLR | R² (test set) | 0.908 | chemrevlett.com |
| MLR | Q² (LOO) | 0.784 | chemrevlett.com |
| CoMFA | R²cv | 0.646 | researchgate.net |
| CoMSIA | R²cv | 0.777 | researchgate.net |
This table presents example statistical values from various QSAR studies on pyridine derivatives to illustrate the robustness of these models. The values are not specific to this compound.
Pharmacophore modeling is another crucial ligand-based design technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov A pharmacophore model can be used to screen large compound libraries to find new molecules with the potential for similar activity. scispace.com
For scaffolds containing nitroso or pyridine groups, pharmacophore models often highlight features such as:
Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the oxygen atom of the nitroso group are potential hydrogen bond acceptors. nih.gov
Aromatic Rings: The pyridine ring itself serves as a key aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions. nih.gov
Hydrophobic Features: Alkyl or other non-polar substituents can contribute to hydrophobic interactions within a receptor's binding pocket.
In the context of nitro-containing compounds with therapeutic potential, pharmacophore models have successfully identified the nitro group as a critical feature for activity. nih.gov For this compound, a pharmacophore model would likely include the pyridine nitrogen, the nitroso group, and the aromatic ring as key features for molecular recognition. The development of such a model would be a valuable step in discovering other compounds with similar biological profiles. pharmacophorejournal.comresearchgate.net
Table 2: Common Pharmacophoric Features in Pyridine and Nitroaromatic Compounds
| Pharmacophoric Feature | Potential Origin in this compound | Importance in Molecular Recognition |
|---|---|---|
| Aromatic Ring | Pyridine Ring | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Pyridine Nitrogen, Nitroso Oxygen | Directional interactions with receptor sites |
| Hydrophobic Group | Ethylidene moiety | Van der Waals interactions, binding affinity |
This table illustrates potential pharmacophoric features based on the structure of this compound and general principles from studies on related compounds.
In Silico Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization. scielo.org.mx Techniques like Density Functional Theory (DFT) can be used to calculate various spectroscopic parameters, including vibrational frequencies (FTIR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). researchgate.netacs.org
For pyridine derivatives, DFT calculations have been shown to provide results that are in good agreement with experimental data. researchgate.net For instance, the vibrational frequencies corresponding to the C=N stretching of the pyridine ring and the N=O stretching of the nitroso group in this compound could be predicted. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to help assign the signals in experimentally obtained spectra. scielo.org.mx
UV-Visible spectra can also be simulated using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions within the molecule. acs.org These calculations can help assign the absorption bands observed experimentally to specific molecular orbital transitions, such as n → π* or π → π* transitions involving the pyridine ring and the nitrosoethylidene substituent. acs.org Such studies on related ruthenium nitrosyl complexes have shown that visible absorptions can be assigned to a mix of metal-to-ligand charge transfer and intraligand transitions. acs.org
Table 3: Example of In Silico vs. Experimental Spectroscopic Data for a Related Pyridine Derivative
| Spectroscopic Technique | Calculated Parameter (DFT) | Experimental Parameter |
|---|---|---|
| FTIR | C=N stretch: ~1600 cm⁻¹ | C=N stretch: ~1580 cm⁻¹ |
| ¹H NMR | Aromatic protons: 7.0-8.5 ppm | Aromatic protons: 7.2-8.6 ppm |
This table provides illustrative data for a generic pyridine derivative to show the typical correlation between calculated and experimental values. These are not actual data for this compound.
The application of these computational methods would be highly beneficial for the comprehensive characterization of this compound, especially in the absence of extensive experimental data.
Spectroscopic and Advanced Analytical Methodologies in Research on 4 1 Nitrosoethylidene 1h Pyridine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including 4-(1-nitrosoethylidene)-1H-pyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.
In the case of the E-isomer of 4-acetylpyridine (B144475) oxime, a synonym for the compound of interest, ¹H NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals that confirm its structure. A key feature is the downfield singlet observed for the acidic proton of the oxime's hydroxyl group (-NOH). The protons of the pyridine (B92270) ring typically resonate in the aromatic region of the spectrum.
| Proton (¹H) | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Attribution |
| 1 | ~11.72 | Singlet | –C=N–OH |
| 4 | 7.59 - 8.59 | Multiplet | Pyridine ring-H |
| 3 | 2.1 - 2.58 | Singlet | CH₃ |
| Data sourced from multiple references describing the spectroscopic properties of (E)-4-acetylpyridine oxime. tandfonline.com |
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework of the molecule.
While standard 1D NMR provides fundamental structural information, advanced techniques such as 2D-NMR would be invaluable for unambiguous assignment of all proton and carbon signals, especially in complex derivatives of this compound. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyridine ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal direct and long-range carbon-proton correlations, respectively. Though specific 2D-NMR studies on this compound are not widely published, the application of these methods is a standard approach in the characterization of novel organic compounds. sielc.com
Solid-state NMR could provide information on the compound's structure and dynamics in the solid phase, offering a bridge between crystallographic and solution-state data.
Implementation of Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, MS confirms the molecular weight of 136.15 g/mol . nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like pyridine derivatives. In a typical GC-MS analysis, the compound is first separated on a gas chromatography column and then introduced into the mass spectrometer. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the compound and various fragment ions, which can be used to deduce its structure. For instance, the derivatization of oximes followed by GC-MS analysis is a well-established method. mssm.edu
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly useful in mechanistic studies where the exact composition of intermediates or products needs to be confirmed. In the context of this compound, HRMS would be critical in studying its synthesis, potential degradation pathways, or its role in more complex chemical reactions by confirming the empirical formula of any resulting products. researchgate.netbohrium.com The use of techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with high-resolution detectors is a standard approach for such investigations. tandfonline.comacs.org
Employment of Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.
The IR spectrum of (E)-4-acetylpyridine oxime, typically recorded using a KBr pellet, shows characteristic absorption bands. nih.gov
| Vibrational Mode | Wavenumber (cm⁻¹) (KBr Pellet) | Functional Group |
| Stretching | 3425, 3413 | Oxime >NOH |
| Stretching | 3021 | C–H (acetyloxime group) |
| Stretching | 1640 | C=N |
| Stretching | 1516, 1417 | Aromatic C=C |
| Stretching | 931 | N–O |
| Data compiled from sources describing the IR spectroscopy of (E)-4-acetylpyridine oxime. tandfonline.com |
Raman spectroscopy, while less commonly reported for this specific compound, would provide complementary information, particularly for the symmetric vibrations of the pyridine ring.
Utilization of X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions. A crystal structure for 4-acetylpyridine oxime is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 149798. nih.govnih.gov
Analysis of the crystal structure reveals that in the solid state, molecules of 4-acetylpyridine oxime can form one-dimensional chains through hydrogen bonding interactions between the oxime's hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule. psu.edu
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.923(2) |
| b (Å) | 17.514(4) |
| c (Å) | 7.039(2) |
| β (°) | 113.88(2) |
| Volume (ų) | 667.9(3) |
| Crystallographic data for CCDC 149798. This data is associated with a publication in CrystEngComm. researchgate.net |
Advanced Chromatographic Techniques for Separation and Purity Assessment in Research Samples
Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. For a polar compound like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.
Several HPLC methods have been developed for the analysis of pyridine and its derivatives. helixchrom.comhelixchrom.com Reversed-phase HPLC, using columns such as C8 or C18, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, is a common approach. shimadzu.com The use of mixed-mode chromatography can also offer unique selectivity for separating polar basic compounds like pyridine derivatives. helixchrom.com For purity assessment, a gradient elution method coupled with a UV detector set at an appropriate wavelength (e.g., 260 nm) would be effective. shimadzu.com
Gas chromatography (GC) is also applicable, especially for assessing the purity of the starting material, 4-acetylpyridine, and for analyzing the reaction mixture if the components are sufficiently volatile. cdnsciencepub.com Derivatization techniques, such as silylation of the oxime group, can be employed to improve the chromatographic properties and thermal stability of the analyte for GC analysis. mssm.edunih.govresearchgate.net
Application of Hyphenated Techniques (e.g., GC-MS, LC-MS) in Reaction Monitoring and Metabolite Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly crucial for monitoring chemical reactions and identifying metabolites of novel compounds like this compound. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable compounds. For molecules that are less volatile or contain polar functional groups, such as the pyridine nitrogen and the nitroso-oxygen moiety in the target compound, a chemical derivatization step is often necessary prior to analysis. jfda-online.com This process converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior and preventing peak tailing or loss on the column. jfda-online.com A common approach involves silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like pyridine, to replace active hydrogens on hydroxyl or amine groups with a trimethylsilyl (B98337) (TMS) group. peerj.comresearchgate.net
In the context of reaction monitoring , GC-MS can be used to track the progress of the synthesis of this compound. By taking aliquots from the reaction mixture over time, GC-MS analysis can quantify the consumption of reactants and the formation of the desired product and any by-products, allowing for the optimization of reaction conditions. edqm.eumdpi.com
For metabolite profiling , GC-MS is used to identify the biotransformation products of a parent compound in biological samples. peerj.comcriver.com For instance, studies on the metabolism of other pyridine-containing compounds, such as 4-aminopyridine (B3432731), have successfully used GC-MS to identify hydroxylated metabolites in plasma and urine. nih.gov A similar approach could be applied to identify metabolites of this compound, providing insight into its metabolic fate. The process typically involves extraction of the metabolites from the biological matrix (e.g., serum, urine), derivatization, and subsequent analysis by GC-MS. peerj.com
| Parameter | Example Value/Condition for Metabolite Profiling | Purpose |
| GC Column | DB-5MS (5% phenyl-polysiloxane) | Separates compounds based on boiling point and polarity. |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. |
| Oven Program | Initial 70°C, ramp to 300°C at 10°C/min | Creates a temperature gradient to elute compounds with a wide range of volatilities. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Derivatization | Methoxyamination followed by silylation with BSTFA | Protects polar functional groups and increases volatility for GC analysis. peerj.com |
| MS Ionization | Electron Ionization (EI) | Fragments molecules into a reproducible pattern for library matching and identification. |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a complementary technique that is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds, often without the need for derivatization. nih.gov It couples High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a mass spectrometer. The development of tandem mass spectrometry (LC-MS/MS) has further enhanced sensitivity and specificity, making it a cornerstone of modern analytical chemistry. nih.govcam.ac.uk
For reaction monitoring , LC-MS can directly analyze aqueous or organic reaction mixtures to follow the formation of this compound and identify potential degradation products or intermediates that may be too unstable for GC-MS. nih.gov
In metabolite profiling , LC-MS/MS is the preferred method for its high sensitivity and ability to analyze complex biological matrices like plasma. criver.comcam.ac.uk It can detect and quantify metabolites present at very low concentrations. cam.ac.uk For example, studies on pyridine-related compounds have used LC-MS/MS to develop highly sensitive methods for the simultaneous quantification of various pyridine metabolites in tissues. cam.ac.uk The technique allows for the generation of a standard curve using a synthesized version of a metabolite to ensure accurate quantification. nih.gov Research on the metabolism of 4-aminopyridine has shown that LC-MS can identify metabolites such as hydroxylated forms and their subsequent sulfate (B86663) conjugates. nih.gov
| Parameter | Example Value/Condition for Metabolite Quantification | Purpose |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile | Elutes compounds by changing the polarity of the solvent mixture. |
| Flow Rate | 0.3 mL/min | Controls the speed of the separation. |
| Ionization Source | Electrospray Ionization (ESI), positive mode | Generates charged ions from the LC eluent for MS analysis; positive mode is typical for nitrogen-containing compounds. |
| MS Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ is used for targeted quantification (MRM), while Orbitrap provides high-resolution mass data for identification. |
| Detection Mode | Multiple Reaction Monitoring (MRM) for MS/MS | Provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for the target analyte. |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) in Reaction Pathway Investigations
Electrochemical techniques are valuable for probing the redox properties of molecules and elucidating reaction mechanisms. nih.gov Cyclic Voltammetry (CV) is a widely used electroanalytical method that provides information on the thermodynamics and kinetics of electron transfer processes. researchgate.netnih.gov
For a molecule like this compound, CV can be employed to investigate the oxidation and reduction pathways of the electroactive moieties: the pyridine ring and the nitroso group. nih.govmdpi.com The experiment involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential is known as a cyclic voltammogram. researchgate.net
The shape of the voltammogram provides significant insight. A key aspect is the reversibility of the redox process. A reversible process will show both an oxidation (anodic) peak and a reduction (cathodic) peak on the forward and reverse scans, respectively. In contrast, an irreversible process, where the product of the initial electron transfer undergoes a rapid chemical reaction, may only show a peak in one direction. nih.govresearchgate.net For many complex organic molecules, including N-heterocycles, electrochemical processes are often irreversible. nih.gov
In studies of related N-containing aromatic molecules like pyrazine (B50134) and its derivatives, CV has shown that the redox potential is strongly influenced by the nature and position of substituents on the ring. mdpi.comdtu.dk Similarly, the electrochemical behavior of this compound would be dictated by the interplay between the electron-withdrawing nature of the nitrosoethylidene group and the pyridine ring itself. The reduction of the nitroso group is a likely electrochemical pathway to be observed. By analyzing the peak potentials, the effect of scan rate on peak current, and the absence or presence of coupled peaks, researchers can deduce the number of electrons transferred, identify short-lived intermediates, and propose a detailed reaction mechanism for the electrochemical transformation of the compound. nih.govmdpi.com
| Parameter | Typical Experimental Condition/Observation | Information Gained |
| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and inert surface for the reaction. researchgate.net |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable reference potential against which the working electrode potential is measured. |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) in an organic solvent (e.g., Acetonitrile) | Ensures conductivity of the solution without interfering with the reaction. |
| Potential Range | e.g., -2.0 V to +2.0 V vs. Ag/AgCl | Scans a wide range to identify all possible oxidation and reduction events. |
| Scan Rate (ν) | 10 - 500 mV/s | Varying the scan rate helps determine if the process is diffusion-controlled and provides kinetic information. researchgate.net |
| Anodic/Cathodic Peak Potential (Epa, Epc) | Potential at which maximum current is observed | Indicates the potential at which oxidation/reduction occurs. The separation between Epa and Epc relates to the reversibility. researchgate.net |
| Peak Current (ipa, ipc) | The magnitude of the current at the peak potential | Proportional to the analyte concentration and related to the number of electrons transferred and the diffusion coefficient. |
| Reversibility | Assessment of peak separation and current ratios | A sole oxidation peak without a corresponding reduction peak suggests an irreversible electrochemical process. nih.gov |
Mechanistic Biochemical Interactions and Metabolic Research of 4 1 Nitrosoethylidene 1h Pyridine
Characterization of In Vitro Metabolic Pathways and Metabolite Identification
The in vitro metabolism of nitrosamine (B1359907) compounds is a complex process involving multiple enzymatic pathways. The metabolic fate of 4-(1-nitrosoethylidene)-1H-pyridine is likely dictated by oxidative and reductive transformations common to this class of molecules.
Investigation of the Role of Cytochrome P450 Enzymes in Nitrosyl Compound Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolic activation and detoxification of a vast array of xenobiotics, including N-nitroso compounds. researchgate.net The initial and often rate-limiting step in the metabolism of many nitrosamines is an oxidation reaction catalyzed by CYP enzymes. oup.com This metabolic activation is a critical determinant of the biological activity of these compounds. oup.com
Several CYP isoforms have been identified as key players in the metabolism of nitrosamines. Research has shown that CYP2E1 is a major enzyme responsible for the N-dealkylation of nitrosamines with small alkyl groups. oup.com For nitrosamines with bulkier alkyl chains, other isoforms such as CYP2A6, CYP2C8/9/19, and CYP3A4 are significantly involved. oup.com Specifically, tobacco-associated nitrosamines like N'-Nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) are metabolically activated by CYP2A6 and CYP2A13. nih.govnih.gov Given the structure of this compound, it is plausible that its metabolism is also mediated by a combination of these CYP isoforms. The specific enzymes involved would depend on the steric and electronic properties of the molecule, which influence its fit within the enzyme's active site. oup.com
Table 1: Cytochrome P450 Isoforms Implicated in Nitrosamine Metabolism
| CYP Isoform | Substrate Characteristics | Metabolic Reaction | Reference |
|---|---|---|---|
| CYP2E1 | Small alkyl group nitrosamines | N-dealkylation, α-carbon hydroxylation | oup.comacs.org |
| CYP2A6 | Tobacco-specific nitrosamines (e.g., NNN), bulky alkyl chains | α-carbon hydroxylation, N-dealkylation | oup.comnih.govnih.gov |
| CYP2A13 | Tobacco-specific nitrosamines (e.g., NNK) | Metabolic activation | researchgate.netnih.gov |
| CYP3A4 | Nitrosamines with ethyl groups or bulky chains | N-dealkylation | oup.com |
| CYP2C Family | Nitrosamines with bulky alkyl chains | N-dealkylation | oup.com |
| CYP2D6 | Substrates like N-nitrosodiethylamine (NDEA) | Nitrosamine activation | oup.com |
Analysis of Hydroxylation and Oxidation Processes
Hydroxylation and subsequent oxidation are hallmark pathways in the metabolism of nitrosamines. The primary activation pathway for many nitrosamines is α-hydroxylation, which involves the hydroxylation of the carbon atom adjacent to the nitroso group. oup.comnih.gov This reaction, catalyzed by CYP enzymes, generates highly unstable α-hydroxynitrosamines. nih.gov These intermediates can then spontaneously decompose to form reactive electrophilic species, such as diazonium ions, which are capable of interacting with cellular macromolecules. researchgate.net
In addition to α-hydroxylation, other oxidative pathways may occur. For instance, studies on N-nitroso-N-methylaminopyridines (NMPY) have shown that ring hydroxylation can occur, leading to metabolites with an intact N-nitroso group. nih.gov Furthermore, recent research suggests that P450 enzymes can perform processive oxidation, where the initially formed unstable α-hydroxynitrosamines are further oxidized within the active site to form more stable nitrosamides. nih.govnih.gov For this compound, this could theoretically lead to the formation of a corresponding nitrosamide derivative. Some P450 enzymes, such as CYP2A6, have also been shown to processively oxidize aldehydes formed during metabolism directly to carboxylic acids without the release of the intermediate aldehyde. nih.gov
Study of Reductive Pathways of the Nitroso Group
Reductive metabolism provides an alternative pathway for nitroso compounds. The nitroso group can undergo a six-electron reduction, sequentially forming N-hydroxylamino and amino functional groups. nih.gov These reactions are catalyzed by various nitroreductases, which are not dedicated enzymes but rather enzymes like NADPH:P450 oxidoreductase, xanthine (B1682287) oxidase, and aldo-keto reductases that can donate electrons to the nitro group. nih.gov
The reduction of the nitroso group to the hydroxylamine (B1172632) intermediate is typically a very rapid process. nih.gov This N-hydroxylamino intermediate is of significant interest as it can undergo conjugation reactions, potentially leading to the formation of reactive nitrenium ions that can bind to DNA. nih.gov The final step in this reductive pathway is the formation of the corresponding amine. In vivo studies with the non-carcinogenic 4-NMPY, a structural analog, revealed the presence of 4-aminopyridine (B3432731) in the urine, suggesting that reductive pathways, possibly following denitrosation and demethylation, are a relevant metabolic route. nih.gov
Elucidation of Interactions with Cellular Components at a Molecular Level (excluding clinical outcomes)
The biological effects of xenobiotics are often mediated by their direct interaction with cellular macromolecules. For nitrosyl compounds, these interactions primarily involve the formation of DNA adducts and binding to proteins.
Proposed Mechanisms of DNA Adduct Formation by Nitrosyl Species
The formation of covalent DNA adducts is considered a critical initiating event in chemical carcinogenesis. ptbioch.edu.pl Most chemical carcinogens, including nitrosamines, are not directly reactive with DNA and require metabolic activation to form electrophilic intermediates. ptbioch.edu.pl
The central mechanism for DNA adduct formation by nitrosamines involves their metabolic activation, primarily through CYP-mediated α-hydroxylation. researchgate.net This leads to the generation of unstable intermediates that decompose to form highly reactive electrophiles, such as diazonium or carbocation species. These electrophiles then attack nucleophilic centers in the DNA bases (e.g., guanine, thymine). ptbioch.edu.pl
For example, the metabolism of the tobacco-specific nitrosamine NNK leads to the formation of pyridyloxobutyl (POB) and methyl DNA adducts, such as O6-[4-(3-pyridyl)-4-oxobut-1-yl]deoxyguanosine (O6-POB-dGuo) and O6-methylguanine (O6-Me-Gua). nih.gov The formation of such adducts can lead to miscoding during DNA replication, resulting in mutations in critical genes if not repaired by cellular DNA repair systems. ptbioch.edu.pl Given its structure, the metabolic activation of this compound could similarly generate electrophilic species capable of alkylating DNA, though the specific adducts formed would be unique to its structure.
Table 2: Examples of DNA Adducts Formed by a Related Nitrosamine (NNK)
| DNA Adduct | Abbreviation | Parent Compound | Reference |
|---|---|---|---|
| O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine | O²-POB-dThd | NNK | nih.gov |
| 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine | 7-POB-Gua | NNK | nih.gov |
| O⁶-[4-(3-pyridyl)-4-oxobut-1-yl]deoxyguanosine | O⁶-POB-dGuo | NNK | nih.gov |
Investigation of Protein Binding and Enzyme Modulation Mechanisms
The interaction of xenobiotics with proteins is a key factor in their pharmacokinetics and pharmacodynamics. The binding of a compound to plasma proteins, such as albumin, affects its distribution in the body and reduces the fraction of free drug available to be metabolized, cleared, or exert a therapeutic or toxic effect. bioivt.com The extent of plasma protein binding is typically determined in vitro using methods like equilibrium dialysis. bioivt.com While no specific data exists for this compound, it is expected to exhibit some degree of protein binding, a common characteristic of many drug-like molecules.
Furthermore, compounds can modulate the activity of the very enzymes that metabolize them. Nitrosamines are substrates for various CYP enzymes and can influence their activity. researchgate.net For instance, exposure to certain chemicals can lead to the upregulation (induction) of specific CYP genes, which can alter the metabolic rate of the compound itself or other co-administered drugs. nih.gov Conversely, a compound or its metabolite might act as an inhibitor of a CYP enzyme, slowing down metabolism. The interaction of this compound with CYP enzymes would therefore not only be a metabolic pathway but could also modulate the broader metabolic landscape of the cell.
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Future Research Directions and Unexplored Avenues for 4 1 Nitrosoethylidene 1h Pyridine
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
The synthesis of 4-(1-nitrosoethylidene)-1H-pyridine is a foundational step for any further investigation. Future research should prioritize the development of synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry.
Key research objectives in this area would include:
Minimizing Waste: Designing synthetic pathways that generate minimal byproducts. This could involve exploring one-pot reactions or tandem reaction sequences where intermediates are not isolated.
Use of Renewable Resources: Investigating the use of bio-based starting materials for the synthesis of the pyridine (B92270) core or the ethylidene side chain.
Energy Efficiency: Developing synthetic protocols that proceed under milder reaction conditions, such as lower temperatures and pressures, potentially through the use of highly active catalysts.
Solvent Selection: Focusing on the use of environmentally benign solvents, such as water, supercritical fluids, or biodegradable solvents, to replace traditional volatile organic compounds.
A comparative analysis of potential synthetic routes could be envisioned as follows:
| Synthetic Approach | Potential Starting Materials | Key Advantages | Key Challenges |
| Classical Condensation | 4-acetylpyridine (B144475), Nitrous acid source | Well-established methodology | Often requires harsh conditions, may produce significant waste |
| Cross-Coupling Reactions | 4-halopyridine, Nitrosoalkane precursor | High modularity and potential for diversification | Requires precious metal catalysts, potential for catalyst poisoning |
| C-H Activation | Pyridine, Nitroso compound | High atom economy, direct functionalization | Requires development of selective and efficient catalysts |
| Photochemical Synthesis | Pyridine derivative, Nitrite (B80452) source | Can enable unique transformations | Requires specialized equipment, potential for side reactions |
Exploration of Advanced Catalytic Transformations for Functionalization
The functionalization of this compound is crucial for tuning its properties and exploring its potential applications. Advanced catalytic methods could provide precise control over the modification of this molecule.
Future research in this domain should focus on:
Selective Hydrogenation: Developing catalysts for the selective reduction of the nitroso group to an amino group or the C=N bond, leading to different classes of compounds.
Cross-Coupling Reactions: Utilizing the pyridine ring or the side chain as a handle for the introduction of new functional groups through reactions like Suzuki, Heck, or Sonogashira couplings.
Asymmetric Catalysis: For reactions that generate chiral centers, the development of enantioselective catalysts would be paramount to produce single-enantiomer products, which is often critical for biological applications.
Oxidative Transformations: Investigating the controlled oxidation of the nitroso group or the pyridine ring to access novel derivatives with different electronic properties.
Deeper Understanding of Electronic Structure-Reactivity Relationships and Aromaticity Effects
The interplay between the electron-withdrawing nitrosoethylidene group and the aromatic pyridine ring is expected to govern the reactivity and properties of this compound. A thorough understanding of these electronic effects is essential.
Key areas for investigation include:
Computational Modeling: Employing density functional theory (DFT) and other computational methods to calculate the electron density distribution, molecular orbital energies, and aromaticity indices (e.g., Nucleus-Independent Chemical Shift - NICS).
Spectroscopic Analysis: Using techniques like NMR, UV-Vis, and IR spectroscopy to experimentally probe the electronic environment of the molecule and validate computational predictions.
Hammett Analysis: Correlating the rates of reaction at a remote site on the pyridine ring with the electronic properties of the nitrosoethylidene substituent to quantify its electron-donating or -withdrawing nature.
A hypothetical table of calculated electronic properties could look like this:
| Property | Calculated Value | Implication for Reactivity |
| Dipole Moment | High | Increased polarity, potential for strong intermolecular interactions |
| HOMO-LUMO Gap | Narrow | Potential for high reactivity and color |
| NICS(0) at Pyridine Ring Center | Negative | Indicates retention of aromatic character |
| Charge on Nitroso Nitrogen | Partially Positive | Susceptible to nucleophilic attack |
Comprehensive Mechanistic Studies of Biological Interactions Using Advanced In Vitro and Non-Human In Vivo Models
Should initial screenings suggest any biological activity, a detailed investigation into the mechanism of action would be the next logical step. This would involve a multi-pronged approach using modern biological techniques.
Future research should encompass:
Target Identification: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific cellular components (e.g., enzymes, receptors) with which this compound interacts.
Enzyme Inhibition Assays: If the target is an enzyme, detailed kinetic studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Cell-Based Assays: Employing a variety of cell lines to study the effects of the compound on cellular processes such as proliferation, apoptosis, and signaling pathways.
Non-Human In Vivo Models: Using model organisms like zebrafish or mice to study the compound's behavior in a whole-organism context, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties.
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling (e.g., SAR, reaction outcomes, degradation pathways)
The use of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the research and development process for new chemical entities like this compound.
Potential applications of AI and ML in this context include:
Structure-Activity Relationship (SAR) Modeling: Training ML models on datasets of related compounds to predict the biological activity of new derivatives of this compound, guiding the synthesis of more potent and selective analogs.
Reaction Outcome Prediction: Developing algorithms that can predict the products and yields of chemical reactions involving this compound under different conditions, thus optimizing synthetic routes.
Predictive Toxicology and Degradation: Using computational models to forecast potential toxicity and environmental degradation pathways, allowing for the early identification and mitigation of potential risks.
| Research Phase | AI/ML Application | Expected Outcome |
| Synthesis Planning | Retrosynthesis algorithms | Identification of novel and efficient synthetic routes |
| Lead Optimization | QSAR and generative models | Design of new analogs with improved activity and properties |
| Mechanistic Studies | Molecular dynamics simulations | Insight into the binding mode and interactions with biological targets |
| Safety Assessment | Predictive toxicology models | Early-stage risk assessment |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-(1-nitrosoethylidene)-1H-pyridine, and how do they differ in methodology?
- Methodological Answer : The compound can be synthesized via nitrosation of 4-acetylpyridine derivatives. A common approach involves reacting 4-acetylpyridine with hydroxylamine under acidic conditions to form the oxime intermediate, followed by nitrosation using sodium nitrite in HCl. Alternative routes include Michael addition–cyclocondensation reactions starting from alkynones with electron-withdrawing substituents (e.g., Scheme 7 in ). Key steps require precise temperature control (0°C to rt) and solvent selection (e.g., THF or dioxane). Yield optimization often depends on stoichiometric ratios of reagents like Pd(PPh₃)₄ in cross-coupling steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for structural confirmation, with hyperpolarization techniques like SABRE (Signal Amplification By Reversible Exchange) enhancing sensitivity for low-concentration samples . Infrared (IR) spectroscopy identifies functional groups (e.g., nitroso C=N-O stretch near 1500 cm⁻¹), while mass spectrometry (MS) verifies molecular weight. For solid-state analysis, X-ray crystallography resolves intramolecular interactions, such as N–H···O hydrogen bonds observed in related pyridine derivatives .
Q. What solvent systems are optimal for reactions involving this compound?
- Methodological Answer : Deuterated solvents (e.g., CD₃OD or D₂O) are preferred for NMR studies to minimize signal interference. For synthesis, polar aprotic solvents like THF or dioxane enhance reaction efficiency in cross-coupling steps, while acetone is suitable for solubility testing . Avoid protic solvents if nitrosation is incomplete, as they may hydrolyze intermediates.
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?
- Methodological Answer : Competing product formation (e.g., α-pyrone vs. 1H-pyridine derivatives) is influenced by base concentration and temperature. For example, increasing K₂CO₃ from 1 eq. to 2 eq. shifts the pathway toward 1H-pyridine formation (, Table 1). Kinetic studies under varying temperatures (e.g., 75°C vs. rt) and real-time monitoring via HPLC can identify intermediate bottlenecks. Computational modeling (DFT) predicts electronic effects of substituents, guiding reagent selection .
Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data?
- Methodological Answer : Discrepancies often arise from solvent purity, substrate-to-catalyst ratios, or trace moisture. Replicate experiments under inert atmospheres (N₂/Ar) and standardize protocols (e.g., USP guidelines for reagent purity, as in ). For spectral inconsistencies, use high-field NMR (≥500 MHz) and cross-validate with independent techniques like X-ray diffraction. Iterative analysis frameworks ( ) and meta-analyses of published data help identify systematic errors .
Q. What experimental designs are recommended to study substituent effects on the compound’s electronic properties?
- Methodological Answer : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the pyridine ring’s 3- or 5-positions via Suzuki-Miyaura coupling (). Electrochemical methods (cyclic voltammetry) quantify redox potentials, while UV-Vis spectroscopy correlates substituent effects with absorption maxima. Solvatochromic studies in solvents of varying polarity (e.g., hexane vs. DMSO) reveal intramolecular charge-transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
